molecular formula C8H13NO B13207508 1-(2-Aminocyclopentyl)prop-2-en-1-one

1-(2-Aminocyclopentyl)prop-2-en-1-one

Cat. No.: B13207508
M. Wt: 139.19 g/mol
InChI Key: PGIVPBYRRDTFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminocyclopentyl)prop-2-en-1-one is an organic compound with the molecular formula C8H13NO and a molecular weight of 139.19 g/mol . It is a cyclopentane derivative with an amino group and a prop-2-en-1-one moiety. This compound is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminocyclopentyl)prop-2-en-1-one typically involves the reaction of cyclopentanone with an appropriate amine under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the amine, followed by the addition of cyclopentanone and subsequent heating to promote the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminocyclopentyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-Aminocyclopentyl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The prop-2-en-1-one moiety may also participate in covalent bonding or other interactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminocyclohexyl)prop-2-en-1-one: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

    1-(2-Aminocyclopropyl)prop-2-en-1-one: Contains a cyclopropane ring, leading to different chemical properties.

    1-(2-Aminocyclobutyl)prop-2-en-1-one: Features a cyclobutane ring, which affects its reactivity and interactions.

Uniqueness

1-(2-Aminocyclopentyl)prop-2-en-1-one is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(2-aminocyclopentyl)prop-2-en-1-one

InChI

InChI=1S/C8H13NO/c1-2-8(10)6-4-3-5-7(6)9/h2,6-7H,1,3-5,9H2

InChI Key

PGIVPBYRRDTFOO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.